![molecular formula C20H14F2N2O2 B6040091 N,N'-bis(3-fluorophenyl)isophthalamide](/img/structure/B6040091.png)
N,N'-bis(3-fluorophenyl)isophthalamide
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Overview
Description
N,N'-bis(3-fluorophenyl)isophthalamide, commonly known as BFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C24H16F2N2O2.
Mechanism of Action
BFA exerts its biological effects by binding to specific proteins and enzymes in cells. Specifically, BFA has been shown to bind to the Golgi apparatus, a cellular organelle that is involved in protein trafficking and secretion. By binding to the Golgi apparatus, BFA disrupts the normal function of the organelle, leading to the inhibition of protein secretion and the induction of cellular stress responses.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the induction of cellular stress responses, and the modulation of intracellular signaling pathways. BFA has also been shown to have cytotoxic effects on cancer cells, leading to the inhibition of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BFA in lab experiments is its ability to selectively target specific cellular organelles and proteins, making it a useful tool for studying cellular processes and signaling pathways. However, BFA can also have non-specific effects on cells and can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for the study of BFA, including the development of new drug delivery systems, the synthesis of novel functional materials, and the investigation of its potential applications in various fields, including cancer research and materials science. Additionally, further studies are needed to elucidate the precise mechanisms of BFA action and to optimize its use in lab experiments.
Synthesis Methods
BFA can be synthesized using various methods, including the reaction of 3-fluorobenzoic acid with phosgene, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. Another method involves the reaction of 3-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline.
Scientific Research Applications
BFA has been extensively studied for its potential applications in various fields, including cancer research, drug delivery systems, and materials science. In cancer research, BFA has been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and proliferation. In drug delivery systems, BFA has been used as a building block for the synthesis of various drug delivery vehicles due to its ability to self-assemble into nanoparticles. In materials science, BFA has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
properties
IUPAC Name |
1-N,3-N-bis(3-fluorophenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRJUGJUSTSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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